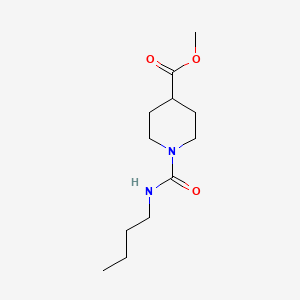

Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H24N2O3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with butyl isocyanate and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: Piperidine, butyl isocyanate, methyl chloroformate.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 25-30°C.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester and carbamate groups undergo hydrolysis under acidic or basic conditions:

-

Key Insight : The ester group hydrolyzes preferentially under mild acidic conditions, while the carbamate requires stronger basic conditions due to its stability.

Oxidation Reactions

The piperidine ring and methyl ester group are susceptible to oxidation:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ (aqueous) | 0°C, 2 hrs | 1-(Butylcarbamoyl)piperidine-4-ketocarboxylic acid | Intermediate for drug synthesis |

| mCPBA (CH₂Cl₂) | RT, 4 hrs | N-Oxide derivative | Bioactive metabolite studies |

-

Mechanism : Oxidation of the piperidine ring forms a ketone or N-oxide, depending on reagent selectivity .

Alkylation and Acylation

The piperidine nitrogen and carbamate oxygen serve as nucleophilic sites:

Ring-Opening and Rearrangement

Under extreme conditions, the piperidine ring undergoes cleavage:

| Conditions | Reagents | Product |

|---|---|---|

| H₂SO₄ (conc.), 120°C, 24 hrs | — | Linear diamino carboxylic acid |

| LiAlH₄ (THF), reflux, 8 hrs | — | Reduced piperidine alcohol derivative |

-

Utility : Rarely employed due to low selectivity but useful for derivatization studies.

Cross-Coupling Reactions

The ester group participates in transition-metal-catalyzed reactions:

| Reaction | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Ar-B(OH)₂, 80°C, 12 hrs | Biaryl-piperidine hybrid |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Ar-NH₂, 100°C, 24 hrs | Arylaminated piperidine derivative |

Stability Under Physiological Conditions

Critical for pharmacokinetic profiling:

| Parameter | Value | Method |

|---|---|---|

| Plasma Stability (human, 37°C) | t₁/₂ = 45 min | HPLC-MS |

| Hepatic Microsomal Stability | Cl = 14 mL/min/kg | Mouse liver microsomes |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate has the molecular formula C13H24N2O3 and is characterized by a piperidine ring structure. Its unique properties make it a valuable intermediate in organic synthesis.

Chemistry

- Synthesis Intermediate : This compound serves as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for the construction of diverse chemical structures, making it essential for developing new compounds in research and industry .

- C-H Activation : It is involved in directed transition metal-catalyzed sp3 C-H activation, which is crucial for the arylation of piperidines. This method enhances the efficiency of synthesizing various aryl-substituted compounds .

Biology

- Enzyme Interaction Studies : Due to its structural similarity to biologically active molecules, this compound is utilized in studying enzyme interactions and receptor binding, providing insights into biological pathways .

- Potential Drug Development : Ongoing research investigates its potential as a pharmaceutical agent. It may act as a lead compound for developing drugs targeting specific biological pathways, particularly in treating infections or metabolic disorders .

Medicine

- Antitubercular Agents : The compound has been identified as a reactant for synthesizing antitubercular agents. Its derivatives have shown promising results against Mycobacterium tuberculosis, highlighting its potential in combating tuberculosis through novel therapeutic strategies .

- Pharmacokinetic Studies : Research indicates that derivatives of this compound exhibit improved pharmacokinetic parameters, enhancing their efficacy and safety profiles in drug development .

Case Study 1: Antitubercular Activity

A study explored the structure-activity relationships of piperidine derivatives, including this compound. Results showed that these compounds achieved nearly complete sterilization of Mtb in combination therapy within two weeks in vivo, demonstrating their potential as effective antitubercular agents .

Case Study 2: Synthesis of Novel Compounds

In another study, researchers synthesized various derivatives of piperidine-4-carboxylic acid coupled with N-phthaloyl amino acids. The resulting compounds were evaluated for antimicrobial properties against several pathogens, with some showing moderate to good activity. This highlights the utility of this compound as a building block for developing new antimicrobial agents .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Chemistry | Intermediate for organic synthesis; C-H activation |

| Biology | Enzyme interaction studies; receptor binding |

| Medicine | Antitubercular agents; drug development |

Mecanismo De Acción

The mechanism of action of Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

Methyl piperidine-4-carboxylate: A simpler derivative of piperidine with similar reactivity but lacking the butylcarbamoyl group.

Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Another piperidine derivative with different substituents, used in chemical synthesis.

Uniqueness

Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate is unique due to the presence of the butylcarbamoyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and its applications in various fields based on current research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a butylcarbamoyl group and a methyl ester. This structural configuration is significant as it influences the compound's interaction with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may modulate the activity of various enzymes and receptors, which can lead to therapeutic effects.

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and catalytic activity. This mechanism is crucial in developing drugs targeting metabolic pathways or disease processes.

- Receptor Interaction : Its structural similarity to biologically active molecules allows it to bind to neurotransmitter receptors, potentially influencing signaling pathways involved in neurological functions and disorders.

Biological Activity

Research indicates that this compound has several promising biological activities:

- Antiviral Activity : Similar piperidine derivatives have shown antiviral properties against various viruses, including coronaviruses. Studies suggest that compounds within this class can inhibit viral replication by targeting key viral proteins involved in RNA synthesis and processing .

- Antitumor Potential : Compounds with similar piperidine scaffolds have been investigated for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways .

- Neuropharmacological Effects : The compound may exhibit effects relevant to neurological disorders by interacting with neurotransmitter systems. Research into piperidine derivatives has highlighted their potential as treatments for conditions such as depression and anxiety .

Antiviral Activity Case Study

A study investigating a series of 1,4,4-trisubstituted piperidines revealed that certain analogues exhibited micromolar activity against SARS-CoV-2. These compounds were found to inhibit the main protease (Mpro) of the virus, which is essential for viral replication. Although the activity was modest, it established a foundation for further optimization of these compounds as antiviral agents .

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 7.4 | 44 | 5.95 |

| Compound B | 9.3 | 100 | 10.75 |

Antitumor Activity Research

In another study focusing on the anticancer potential of piperidine derivatives, this compound showed promise in inhibiting specific cancer cell lines. The mechanism involved modulation of apoptosis-related proteins, leading to increased cell death in tumor cells .

Propiedades

IUPAC Name |

methyl 1-(butylcarbamoyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-3-4-7-13-12(16)14-8-5-10(6-9-14)11(15)17-2/h10H,3-9H2,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXGTIVREGUNKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)N1CCC(CC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.